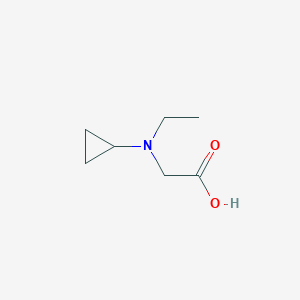

N-Cyclopropyl-N-ethylglycine

Description

Contextualization within N-Substituted Glycines and Noncanonical Amino Acids in Research

N-substituted glycines are a class of amino acid derivatives where one or both of the hydrogen atoms on the nitrogen are replaced by other functional groups. researchgate.net These modifications can significantly alter the molecule's physical, chemical, and biological properties. N-Cyclopropyl-N-ethylglycine falls into this category, and more broadly, into the class of noncanonical amino acids (ncAAs).

Noncanonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov The introduction of ncAAs into peptides and proteins is a powerful tool in chemical biology and drug discovery. mdpi.comacs.org It allows for the creation of novel molecular structures with enhanced properties such as increased metabolic stability, improved bioavailability, and unique conformational constraints. researchgate.netmdpi.com The use of ncAAs has been instrumental in the development of new therapeutic agents and in the study of protein structure and function. nih.govnih.gov

The defining features of this compound are its N-cyclopropyl and N-ethyl substitutions. The cyclopropyl (B3062369) group is a small, rigid ring that can introduce conformational constraints and influence the electronic properties of the molecule. The ethyl group, on the other hand, provides a degree of lipophilicity. The combination of these groups on the glycine (B1666218) backbone creates a unique building block for synthetic chemistry.

Significance as a Synthetic Intermediate and Building Block in Advanced Chemical Structures

The primary significance of this compound in academic research lies in its role as a synthetic intermediate and a versatile building block. Its structure allows for its incorporation into a variety of larger, more complex molecules, including peptides, peptidomimetics, and other organic compounds.

The presence of the glycine backbone provides a scaffold that can be readily integrated into peptide chains. The N-substituents, the cyclopropyl and ethyl groups, can then influence the conformation and properties of the resulting peptide. For instance, the steric bulk of these groups can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the metabolic stability of the peptide.

Furthermore, the cyclopropyl group itself is a valuable functional group in organic synthesis. It can participate in a variety of chemical transformations, including ring-opening reactions, which can be exploited to create novel molecular architectures. wgtn.ac.nz The use of cyclopropyl-containing building blocks is a well-established strategy in medicinal chemistry for the synthesis of new drug candidates. nih.gov

N-ethylglycine, a closely related compound, has been utilized in 1,3-dipolar cycloaddition reactions to generate complex heterocyclic structures. royalsocietypublishing.org This suggests that this compound could similarly serve as a precursor in cycloaddition reactions, leading to the formation of novel spirocyclic or fused-ring systems. The reactivity of the amino acid core, combined with the unique properties of the N-substituents, makes this compound a valuable tool for the construction of advanced chemical structures with potential applications in materials science and medicinal chemistry.

While detailed research findings specifically for this compound are not widely available in public literature, its structural motifs are present in various compounds reported in patents and chemical synthesis studies. google.comwits.ac.za The table below presents representative data for N-substituted amino acids, which can be considered indicative of the general properties of this compound.

| Property | Representative Value |

| Molecular Weight | 143.18 g/mol |

| Molecular Formula | C7H13NO2 |

| Boiling Point | Estimated 220-240 °C |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents |

Table 1: Representative Physicochemical Properties of N-Substituted Amino Acids Note: The data in this table is representative of N-substituted amino acids and is not based on direct experimental measurements of this compound.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-[cyclopropyl(ethyl)amino]acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-8(5-7(9)10)6-3-4-6/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

CMXIAAGHAHLESQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl N Ethylglycine and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for the construction of N-Cyclopropyl-N-ethylglycine. Key strategies include reductive amination, direct alkylation of glycine (B1666218) precursors, and specialized methods for introducing the cyclopropyl (B3062369) moiety.

Reductive Amination Strategies for N-Substituted Glycine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of N-substituted amino acids youtube.comrsc.org. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can be envisioned through a stepwise or a convergent approach.

A plausible stepwise route could involve the initial N-alkylation of glycine or its ester with either a cyclopropyl or an ethyl group via reductive amination, followed by a second reductive amination to introduce the remaining substituent. For example, glycine ethyl ester can be reacted with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-cyclopropylglycine ethyl ester. Subsequent reductive amination with acetaldehyde (B116499) would then furnish the desired this compound ethyl ester, which can be hydrolyzed to the final product. The choice of reducing agent is crucial; NaBH₃CN and NaBH(OAc)₃ are favored as they are selective for the iminium ion over the carbonyl starting material youtube.com.

| Starting Materials | Reagents | Intermediate Product | Final Product |

| Glycine ethyl ester, Cyclopropanecarboxaldehyde | NaBH₃CN or NaBH(OAc)₃, Acetaldehyde | N-Cyclopropylglycine ethyl ester | This compound |

| Glycine ethyl ester, Acetaldehyde | NaBH₃CN or NaBH(OAc)₃, Cyclopropanecarboxaldehyde | N-Ethylglycine ethyl ester | This compound |

This table outlines plausible stepwise reductive amination strategies for the synthesis of this compound.

Alkylation Reactions of Glycine Derivatives

Direct alkylation of glycine or its derivatives is another fundamental approach to N-substituted amino acids mdpi.comnih.gov. This method typically involves the reaction of a glycine precursor, such as glycine ethyl ester, with an alkylating agent like an alkyl halide. To synthesize this compound, a sequential alkylation strategy can be employed.

For instance, N-ethylglycine can be prepared by reacting glycine with an ethyl halide. Subsequent alkylation with a cyclopropyl halide, such as cyclopropyl bromide, would yield the target molecule. However, direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. To control the reaction, it is often necessary to use a large excess of the amine or to employ protecting group strategies. A greener alternative involves conducting the N-alkylation in aqueous media under microwave irradiation, which can directly generate tertiary amines the-eye.eu.

Recent advances in photoredox catalysis have enabled the N-alkylation of amines with traditionally challenging alkyl halides, including cyclopropyl bromides, under mild conditions. A copper metallaphotoredox system utilizing a halogen abstraction–radical capture (HARC) mechanism allows for the coupling of various N-nucleophiles with cyclopropyl bromides at room temperature, overcoming the high activation barriers associated with traditional Sₙ2 or Sₙ1 pathways nih.gov.

| Glycine Precursor | Alkylating Agent 1 | Intermediate | Alkylating Agent 2 | Product |

| Glycine ethyl ester | Ethyl bromide | N-Ethylglycine ethyl ester | Cyclopropyl bromide | This compound ethyl ester |

| Glycine ethyl ester | Cyclopropyl bromide | N-Cyclopropylglycine ethyl ester | Ethyl bromide | This compound ethyl ester |

This table illustrates sequential alkylation strategies for the synthesis of this compound.

Integration of Cyclopropyl Moieties in Amino Acid Synthesis

The incorporation of a cyclopropyl group into an amino acid backbone can be achieved through various synthetic methods researchgate.net. One common strategy involves the use of cyclopropyl-containing building blocks. For instance, the synthesis of cyclopropylglycine can be accomplished through methods like the Strecker reaction with cyclopropanecarboxaldehyde or enzymatic reductive amination of cyclopropylglyoxylic acid researchgate.netresearchgate.net. Once N-cyclopropylglycine is formed, the ethyl group can be introduced via reductive amination with acetaldehyde or alkylation with an ethyl halide.

Another approach involves the cyclopropanation of an unsaturated amino acid precursor. For example, a vinylglycine derivative can be subjected to a cyclopropanation reaction, such as the Simmons-Smith reaction, to introduce the cyclopropyl ring.

| Method | Starting Material | Key Reagent/Reaction | Intermediate/Product |

| Building Block Approach | Cyclopropanecarboxaldehyde | Strecker Synthesis | Cyclopropylglycine |

| Building Block Approach | Cyclopropylglyoxylic acid | Enzymatic Reductive Amination | (S)-Cyclopropylglycine |

| Cyclopropanation | Vinylglycine derivative | Simmons-Smith Reaction | Cyclopropylglycine derivative |

This table summarizes key methods for integrating the cyclopropyl moiety in the synthesis of cyclopropyl-containing amino acids.

Stereoselective and Asymmetric Synthesis of Chiral this compound Variants

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, as different stereoisomers can exhibit distinct biological activities. Asymmetric synthesis of N-alkylated amino acids can be achieved through several strategies youtube.com.

One approach involves the use of chiral auxiliaries. For example, a chiral glycine enolate equivalent, derived from a chiral Schiff base of a glycine ester (e.g., using a Belokon' or O'Donnell catalyst system), can be alkylated sequentially with cyclopropylmethyl halide and ethyl halide nih.govorganic-chemistry.org. The chiral auxiliary directs the stereochemical outcome of the alkylation steps, and its subsequent removal affords the enantiomerically enriched amino acid.

Another powerful method is asymmetric catalysis. For instance, chiral phase-transfer catalysts can be used for the enantioselective alkylation of glycine Schiff bases organic-chemistry.org. Furthermore, recent developments in photoredox catalysis have enabled the asymmetric synthesis of unnatural α-amino acids using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor rsc.org. This method could potentially be adapted for the synthesis of chiral this compound.

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of N-alkylated amino acids. Enzymes can operate under mild conditions and often exhibit high enantioselectivity, making them attractive for the synthesis of chiral compounds nih.govdatapdf.com.

Enzymatic N-Alkylation Processes for Amino Acid Production

Enzymatic N-alkylation can be achieved using various enzyme classes, such as reductive aminases (RedAms). Reductive aminases can catalyze the reductive amination of a carbonyl compound with an amine, using a nicotinamide (B372718) cofactor as the hydride source. A chemoenzymatic route for the synthesis of (S)-cyclopropylglycine has been demonstrated using a leucine (B10760876) dehydrogenase for the reductive amination of cyclopropylglyoxylic acid researchgate.netresearchgate.net. This (S)-cyclopropylglycine could then be enzymatically or chemically ethylated.

Recently, reductive aminase cascades have been developed for the N-alkylation of amines using primary alcohols or carboxylic acids as the alkylating agents nih.govresearchgate.net. In these one-pot systems, an alcohol oxidase or a carboxylic acid reductase generates an aldehyde in situ, which is then used by the reductive aminase to alkylate the amine. This approach avoids the direct handling of often volatile and unstable aldehydes. Such a system could potentially be employed for the ethylation of N-cyclopropylglycine using ethanol (B145695) or acetic acid as the ethyl source.

Furthermore, lipase-catalyzed dynamic kinetic resolution of N-alkyl amino esters has been reported as a practical method for preparing a broad range of enantiomerically enriched N-alkyl unnatural amino acids nih.gov. This method could be applied to a racemic mixture of this compound ester to resolve one of the enantiomers.

| Enzymatic Strategy | Enzyme Class | Substrates | Potential Product |

| Reductive Amination | Leucine Dehydrogenase | Cyclopropylglyoxylic acid, Ammonia | (S)-Cyclopropylglycine |

| Reductive Aminase Cascade | Reductive Aminase, Alcohol Oxidase | N-Cyclopropylglycine, Ethanol | This compound |

| Reductive Aminase Cascade | Reductive Aminase, Carboxylic Acid Reductase | N-Cyclopropylglycine, Acetic Acid | This compound |

| Dynamic Kinetic Resolution | Lipase | Racemic this compound ester | Enantiomerically enriched this compound ester |

This table presents potential biocatalytic routes for the synthesis of this compound and its precursors.

Substrate Specificity and Enzyme Engineering for this compound Synthesis

The enzymatic synthesis of this compound represents a sophisticated challenge at the intersection of biocatalytic C-N bond formation and the introduction of complex aliphatic moieties. While no single enzyme has been specifically reported for the direct synthesis of this exact molecule, advancements in enzyme engineering, particularly in tailoring substrate specificity, offer a clear path toward its potential biocatalytic production. The key challenges lie in identifying or engineering an enzyme capable of accommodating both a cyclopropyl group and an ethyl group on the nitrogen atom of a glycine scaffold. This requires a detailed understanding of the substrate specificity of relevant enzyme classes and the application of protein engineering strategies to broaden their catalytic capabilities.

The primary enzymatic routes for the synthesis of N-alkylated amino acids, such as this compound, involve enzymes capable of forming C-N bonds, including N-methyltransferases, reductive aminases (RedAms), and imine reductases (IREDs). The native substrate scope of these enzymes is often limited, necessitating engineering to accept non-natural substrates.

Reductive Aminases (RedAms) have emerged as powerful biocatalysts for the synthesis of chiral amines from ketones and a nitrogen source. The reductive aminase from Aspergillus oryzae (AspRedAm), for instance, has been engineered to accept a wide range of substrates. While typically used for the amination of ketones, the reverse reaction, reductive alkylation of an amine, is also feasible. For the synthesis of this compound, a potential strategy would involve the reductive amination of a glyoxylate (B1226380) derivative with N-cyclopropylethylamine or a two-step process involving the sequential alkylation of glycine. The substrate specificity of wild-type RedAms is a significant hurdle, as they are not naturally suited to accept bulky or structurally complex amines like N-cyclopropylethylamine. Enzyme engineering efforts would need to focus on remodeling the active site to accommodate the unique steric and electronic properties of the cyclopropyl group.

N-Methyltransferases are another class of enzymes that could be engineered for this purpose. While their natural function is to transfer a methyl group from S-adenosyl-L-methionine (SAM) to a variety of acceptor molecules, including amines, their substrate specificity can be altered through directed evolution and computational design. Researchers have successfully engineered methyltransferases to perform N-alkylation with alkyl groups other than methyl by using non-natural S-adenosyl-L-methionine analogs. A hypothetical enzymatic synthesis of this compound could involve an engineered transferase that utilizes a cyclopropyl-donating cofactor to alkylate N-ethylglycine, or an ethyl-donating cofactor to alkylate N-cyclopropylglycine. The primary challenge in this approach is the synthesis of the required non-natural cofactor and the extensive engineering of the enzyme to accept both the novel cofactor and the specific glycine derivative.

Recent advancements in the field have highlighted the potential of computational enzyme library design to rapidly evolve promiscuous methyltransferases into catalysts for specific N-alkylation reactions. This approach has been successfully applied to the selective alkylation of pyrazoles with haloalkanes, demonstrating that with just a few mutations, the substrate scope can be significantly altered to accept non-native substrates and perform novel C-N bond formations nih.govnih.gov. This strategy could be adapted to engineer a transferase to accept a glycine derivative as the acceptor and a cyclopropyl or ethyl donor.

The biocatalytic synthesis of the cyclopropane (B1198618) moiety itself is a field of active research. Engineered heme proteins, such as variants of cytochrome P450, have been shown to catalyze cyclopropanation reactions via carbene transfer nih.govnsf.gov. While this is typically for the formation of cyclopropane rings within larger molecules, the principles of engineering these enzymes for specific substrate recognition could be applied to the synthesis of cyclopropyl-containing building blocks that could then be incorporated into the final this compound molecule through a separate enzymatic step.

A chemoenzymatic approach could also be envisioned, where a cyclopropane-containing precursor is synthesized chemically and then enzymatically coupled to an ethylglycine moiety, or vice versa. For instance, lipases have been used in the chemoenzymatic synthesis of N-acyl glycines, although this is for amide bond formation rather than N-alkylation researchgate.net.

The substrate specificity and potential for engineering of relevant enzymes are summarized in the table below:

| Enzyme Class | Natural Substrates | Engineered Substrate Scope for N-Alkylation | Key Engineering Strategies | Potential Application for this compound Synthesis |

| Reductive Aminases (RedAms) | Ketones, Ammonia/Amines | Broadened to accept bulky ketones and amines. | Active site mutagenesis to accommodate larger substrates. | Reductive alkylation of N-ethylglycine with cyclopropanecarboxaldehyde or reductive amination of a glyoxylate derivative with N-cyclopropylethylamine. |

| N-Methyltransferases | Amines, S-adenosyl-L-methionine (SAM) | Acceptance of non-natural SAM analogs for transfer of larger alkyl groups (e.g., ethyl, propyl). | Computational enzyme design, directed evolution to alter cofactor and substrate binding pockets. | Stepwise alkylation of glycine, first with an ethyl group and then a cyclopropyl group (or vice-versa) using engineered transferases and corresponding non-natural cofactors. |

| Imine Reductases (IREDs) | Imines | Broadened to a wide range of substituted imines. | Directed evolution for enhanced activity and stereoselectivity. | Reductive amination of glyoxylic acid with N-cyclopropylethylamine. |

| Heme Proteins (e.g., Cytochrome P450 variants) | Alkenes, Diazo compounds (for cyclopropanation) | Engineered for stereoselective cyclopropanation of various olefins. | Site-directed mutagenesis of active site residues. | Synthesis of a cyclopropyl-containing precursor for subsequent enzymatic ligation to an ethylglycine moiety. |

Detailed research findings indicate that the key to successfully engineering these enzymes lies in identifying "hot spot" residues within the active site that control substrate access and binding. For example, in the engineering of a promiscuous tautomerase for cyclopropanation, mutations at positions Met-45 and Phe-50 were identified as crucial for enhancing the desired activity nih.gov. Similarly, the engineering of amine oxidases has shown that a few strategic mutations can dramatically increase activity towards non-native substrates mdpi.com.

Future research in this area will likely focus on a "substrate walking" approach, where enzymes are iteratively evolved to accept substrates that are structurally closer to the target molecule. This, combined with computational modeling to predict beneficial mutations, will be instrumental in developing a biocatalyst for the efficient and selective synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of N Cyclopropyl N Ethylglycine

Reactivity of the Cyclopropyl (B3062369) Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which fundamentally influences its chemical reactivity. This strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, leading to ring-opening reactions.

Nucleophilic Ring Opening Reactions

The cyclopropyl group, particularly when adjacent to an amine, can undergo ring-opening reactions, although this typically requires activation. In the presence of strong acids, the amine can be protonated, which may facilitate the cleavage of a distal C-C bond of the cyclopropane (B1198618) ring. nih.gov This process is driven by the relief of ring strain. For instance, studies on analogous compounds like trans-2-phenylcyclopropylamine hydrochloride in superacid have shown that electrophilic ring opening occurs at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the weakening of this bond by the electron-withdrawing ammonium (B1175870) group. nih.gov While direct nucleophilic attack on the cyclopropyl ring of N-Cyclopropyl-N-ethylglycine is not common without prior activation, such acid-catalyzed pathways provide a route to linear alkylated products.

The general mechanism involves the protonation of the cyclopropane ring, which leads to a carbocationic intermediate that is then attacked by a nucleophile. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on both the ring and the nitrogen atom.

Enzyme-Catalyzed Cyclopropyl Group Transformations and Adduct Formation

The N-cyclopropyl moiety is a well-known modulator of metabolic enzymes, particularly cytochrome P450 (CYP450). frontiersin.orgnih.gov Cyclopropylamines can act as mechanism-based inactivators (suicide inhibitors) of CYP450 enzymes. frontiersin.orgresearchgate.net The inactivation process is initiated by a single-electron transfer (SET) from the nitrogen atom to the activated heme iron of the enzyme, forming an aminium radical cation. nih.govku.edu

This highly reactive intermediate rapidly undergoes fragmentation of the cyclopropyl ring, generating a carbon-centered radical. researchgate.net This radical can then covalently bind to the enzyme's prosthetic heme group or apoprotein, leading to irreversible inactivation. frontiersin.orgresearchgate.net This process is distinct from the typical metabolic pathway of N-dealkylation and represents a significant mode of reactivity for cyclopropylamines. nih.gov

Studies on compounds like N-benzyl-N-cyclopropylamine (BCA) have shown that they partition between conventional metabolism and this inactivation pathway. nih.gov The inactivation mechanism is a key consideration in medicinal chemistry, as the presence of a cyclopropylamine can lead to drug-drug interactions or toxicity.

Table 1: Enzyme-Catalyzed Reactions of Cyclopropylamines

| Substrate Type | Enzyme System | Key Intermediate | Reaction Outcome | Reference |

|---|---|---|---|---|

| Cyclopropylamine | Cytochrome P450 | Aminium radical cation | Ring-opening, radical formation | researchgate.netnih.gov |

| Cyclopropylamine | Cytochrome P450 | Carbon-centered radical | Covalent adduct formation with heme/apoprotein | frontiersin.orgresearchgate.net |

| N-Benzylcyclopropylamine | Cytochrome P450 | Aminium radical cation | Partial suicide inactivation, partial metabolism | nih.gov |

Reactivity of the Glycine (B1666218) Backbone and Secondary Amine

The glycine portion and the secondary amine of this compound provide sites for a variety of chemical transformations, including derivatization of the carboxylic acid and reactions at the nitrogen center.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of the glycine backbone is amenable to standard transformations. Esterification is a common reaction, typically achieved by reacting the amino acid with an alcohol under acidic conditions. pearson.com For instance, sulfuric acid is an effective catalyst for the esterification of amino acids. acs.org This reaction converts the carboxylic acid to its corresponding ester, which can be useful for subsequent synthetic steps or for modifying the compound's solubility.

Amide bond formation is another key transformation. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce epimerization, facilitate the formation of an amide bond. luxembourg-bio.comresearchgate.net This allows for the extension of the molecule and the formation of peptide-like structures.

Table 2: Carboxylic Acid Functional Group Transformations

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester | pearson.comacs.org |

| Amide Formation | Amine (R-NH₂), Coupling Reagent (e.g., DCC, EDC) | Corresponding Amide | luxembourg-bio.comresearchgate.net |

Secondary Amine Site Reactivity: N-Alkylation, N-Dealkylation, and Amidation

The secondary amine in this compound is a nucleophilic center and can undergo several important reactions.

N-Alkylation : This reaction involves the introduction of an additional alkyl group onto the nitrogen atom to form a tertiary amine. wikipedia.org This can be achieved using alkyl halides, though overalkylation can be a challenge. wikipedia.org Alternative methods, such as reductive amination with aldehydes or catalytic N-alkylation using alcohols, offer more controlled routes. nih.govorganic-chemistry.org The increased substitution on the nitrogen can significantly alter the molecule's steric and electronic properties.

N-Dealkylation : This is a common metabolic pathway for amines, often catalyzed by cytochrome P450 enzymes. nih.gov The mechanism can proceed through hydrogen atom transfer (HAT) or single-electron transfer (SET), leading to a carbinolamine intermediate that non-enzymatically breaks down to yield a secondary amine and a carbonyl compound. ku.eduwashington.edu In the case of this compound, either the ethyl or the cyclopropyl group could potentially be removed. Theoretical studies on the analogous N-cyclopropyl-N-methylaniline suggest a preference for N-demethylation over N-decyclopropylation in a protein environment. rsc.org

Amidation : While amidation typically refers to the formation of an amide from a carboxylic acid and an amine, the secondary amine of this compound can also react with an activated carboxylic acid (like an acyl chloride or anhydride) to form a tertiary amide. This reaction is a direct way to acylate the nitrogen atom.

Table 3: Reactivity of the Secondary Amine Site

| Reaction | Typical Reagents | General Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide; or Alcohol + Catalyst | Formation of a tertiary amine | wikipedia.orgnih.gov |

| N-Dealkylation | Cytochrome P450 enzymes | Removal of an alkyl group (ethyl or cyclopropyl) | nih.govrsc.org |

| N-Acylation | Acyl chloride, Acid anhydride | Formation of a tertiary amide | luxembourg-bio.com |

Participation in 1,3-Dipolar Cycloaddition Reactions as an Azomethine Ylide Precursor

N-substituted glycine derivatives are valuable precursors for the in-situ generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides are highly reactive intermediates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govwikipedia.org

The most common method for generating the azomethine ylide from an N-alkylated glycine, such as this compound, is through decarboxylative condensation with an aldehyde. wikipedia.orgacs.org The reaction proceeds via the formation of an intermediate which, upon heating, loses carbon dioxide to form the transient azomethine ylide. nih.gov This ylide is then trapped by a suitable dipolarophile present in the reaction mixture. This synthetic strategy is highly valuable for constructing complex polycyclic frameworks with high stereoselectivity. mdpi.com

Table 4: 1,3-Dipolar Cycloaddition via Azomethine Ylide

| Precursor | Ylide Generation Method | Dipolarophile Example | Product Class | Reference |

|---|---|---|---|---|

| N-Alkyl Glycine | Condensation with aldehyde, followed by decarboxylation | Electron-deficient alkene | Pyrrolidine | nih.govacs.org |

| N-Alkyl Glycine Ester | Condensation with aldehyde, followed by dehydration | Alkyne | Pyrroline | acs.org |

| N-Alkyl Glycine | Thermal decarboxylation | Fullerene | Fulleropyrrolidine | wikipedia.org |

Advanced Analytical and Spectroscopic Characterization Techniques in N Cyclopropyl N Ethylglycine Research

Spectroscopic Methods for Molecular Structure Elucidation and Conformational Analysis

Spectroscopy is fundamental to the structural analysis of N-Cyclopropyl-N-ethylglycine, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the distinct chemical environments of the protons in the cyclopropyl (B3062369), ethyl, and glycine (B1666218) moieties would give rise to characteristic signals. The protons on the cyclopropyl ring would appear as complex multiplets in the upfield region of the spectrum. The ethyl group would present a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The glycine methylene protons would likely appear as a singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the carboxylic acid group would be observed at the downfield end of the spectrum (around 160–170 ppm), while the carbons of the alkyl groups (cyclopropyl and ethyl) would appear in the upfield region (45 to 60 ppm). nih.gov Temperature-dependent NMR studies can also be employed to investigate the presence of different conformers or rotamers, which can arise from restricted rotation around the C-N bond. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for N-substituted glycine derivatives and cyclopropyl-containing compounds.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | ~170 |

| Glycine (-CH₂-) | 3.5 - 4.0 | Singlet | 45 - 60 |

| Ethyl (-CH₂CH₃) | 2.5 - 3.0 | Quartet | 40 - 50 |

| Ethyl (-CH₂CH₃) | 1.0 - 1.5 | Triplet | 10 - 15 |

| Cyclopropyl (-CH-) | 2.0 - 2.5 | Multiplet | 30 - 40 |

| Cyclopropyl (-CH₂-) | 0.5 - 1.0 | Multiplet | 5 - 15 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band around 1700–1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the carboxylic acid group. mdpi.comacs.org A very broad band would also be expected in the region of 2500–3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Additional peaks in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the ethyl and cyclopropyl groups.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 (Strong) |

| Methylene Group | C-H Bend | 1450 - 1475 |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would confirm the compound's molecular weight of 143.18 g/mol .

Furthermore, MS can be coupled with online analysis systems, such as desorption electrospray ionization (DESI) or online liquid chromatography (LC-MS), to monitor chemical reactions in real-time. chromatographyonline.com This process analytical technology (PAT) allows for the tracking of reactants, intermediates, and the formation of the this compound product, enabling precise control over reaction conditions to optimize yield and minimize impurities. chromatographyonline.comdurham.ac.uk High-resolution mass spectrometry can also provide the exact elemental composition, further validating the identity of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.10 | Protonated Molecular Ion |

| [M]⁺ | C₇H₁₃NO₂⁺ | 143.09 | Molecular Ion |

| [M-COOH]⁺ | C₆H₁₂N⁺ | 98.10 | Fragment from loss of carboxyl group |

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for resolving its enantiomers.

High-performance liquid chromatography (HPLC) is the primary technique used to assess the purity of this compound and to determine the extent of reaction conversion. A reversed-phase HPLC method, typically using a C18 column, can effectively separate the relatively polar product from less polar starting materials or byproducts.

By injecting a sample of the reaction mixture into the HPLC system, a chromatogram is produced where each component appears as a peak at a specific retention time. The area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. Similarly, by monitoring the disappearance of reactant peaks and the appearance of the product peak over time, the reaction conversion can be accurately calculated.

As a substituted glycine, this compound possesses a chiral center at the nitrogen atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Distinguishing and quantifying these enantiomers is crucial in many applications. Chiral chromatography is the most common method for this purpose.

This separation can be achieved using a chiral stationary phase (CSP) in an HPLC system. These specialized columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. sigmaaldrich.com An alternative approach involves using a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, enabling their separation on a standard achiral column. mdpi.com

Once separated, the relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. Other methods for chiral resolution, such as the crystallization of diastereomeric salts using chiral resolving agents like cinchonine (B1669041) or cinchonidine, can also be employed on a preparative scale. nih.govmdpi.com

Computational Chemistry and Theoretical Studies of N Cyclopropyl N Ethylglycine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with high accuracy.

The flexibility of the N-cyclopropyl and N-ethyl groups in N-Cyclopropyl-N-ethylglycine allows it to adopt various three-dimensional arrangements or conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformations are the most likely to be observed and are often responsible for the molecule's biological activity.

Conformational analysis of this compound can be performed using methods like Density Functional Theory (DFT). These calculations help in constructing a potential energy surface that maps the energy of the molecule as a function of its geometry. Key dihedral angles, such as those around the N-C (ethyl) and N-C (cyclopropyl) bonds, are systematically varied to identify stable, low-energy conformers. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-Cα-C) (°) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.25 |

| C | -60 (gauche) | 1.30 |

| D | 0 (syn) | 5.50 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the search.

QM calculations provide detailed information about the electronic distribution within the this compound molecule. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively, which is fundamental to its reactivity.

The electrostatic potential map visually represents the charge distribution and can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the carboxyl group's oxygen atoms are expected to have a high negative potential, making them likely sites for interaction with positive charges.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.5 D |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes that occur over time, such as conformational changes and interactions with the environment.

The conformation and dynamics of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's preferred conformation and flexibility. For instance, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. The simulations track the trajectories of all atoms over time, providing insights into the stability of different conformers and the rates of transition between them. researchgate.netmdpi.com

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid QM/MM simulations are a powerful approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. mdpi.comresearchgate.net In this method, the chemically active part of a system, such as a substrate in an enzyme's active site, is treated with QM, while the larger surrounding environment (e.g., the rest of the protein and solvent) is described using the less computationally expensive MM force fields. iu.edu

Should this compound be a substrate for an enzyme, QM/MM simulations would be an invaluable tool for studying the enzymatic reaction mechanism at an atomic level. nih.gov The binding of this compound to the enzyme's active site and the subsequent chemical transformations could be modeled. The QM region would typically include the substrate and the key amino acid residues involved in catalysis.

These simulations can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how the enzyme catalyzes the reaction. This knowledge is crucial for the rational design of enzyme inhibitors or for engineering enzymes with improved catalytic properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.